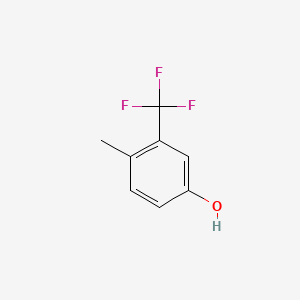

4-Methyl-3-(trifluoromethyl)phenol

Übersicht

Beschreibung

4-Methyl-3-(trifluoromethyl)phenol is a member of the class of (trifluoromethyl)benzenes that is p-cresol in which the methyl group is perfluorinated . It is a metabolite of the drug fluoxetine . It has a role as a marine xenobiotic metabolite and a drug metabolite .

Synthesis Analysis

Trifluoromethylpyridines, which are structurally similar to 4-Methyl-3-(trifluoromethyl)phenol, have been synthesized and applied as key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed .Molecular Structure Analysis

The molecular formula of 4-Methyl-3-(trifluoromethyl)phenol is C7H5F3O . The molecular weight is 162.11 g/mol . The InChI string is InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H .Physical And Chemical Properties Analysis

4-Methyl-3-(trifluoromethyl)phenol is a solid . The SMILES string is FC(F)(F)C1=CC(O)=CC=C1C . The InChI string is 1S/C8H7F3O/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4,12H,1H3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Intermediates and Catalysts

- 4-Methyl-3-(trifluoromethyl)phenol is utilized as a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis method starting from this compound was developed, which is significant for pharmaceutical research (Boros, Kaldor & Turnbull, 2011).

- It is also used in the benzylic C-H trifluoromethylation of phenol derivatives, demonstrating its utility in organic synthesis and the development of novel organic compounds (Egami, Ide, Kawato & Hamashima, 2015).

Chemical Reactions and Properties

- The compound plays a role in the synthesis of trifluoromethyl ethers and difluoro(methylthio)methyl ethers, showcasing its versatility in producing various functional groups (Inoue, Fuse & Hara, 2015).

- In the field of catalysis, it is used in the catalytic methylation of phenol, indicating its significance in enhancing chemical reactions (Mathew, Shiju, Sreekumar, Rao & Gopinath, 2002).

Material Science and Polymer Research

- The compound is a central component in the preparation of novel organic-soluble polyamide-imides, which are significant in material science for their outstanding solubility and thermal stability (Shockravi, Abouzari‐Lotf, Javadi & Atabaki, 2009).

- It is also essential in the synthesis of highly substituted Bodipy dyes, which have potential applications in sensory and optical fields due to their unique optical properties (Bura, Retailleau, Ulrich & Ziessel, 2011).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Wirkmechanismus

Target of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It’s suggested that the -cf3 group in similar molecules can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein . This interaction could potentially enhance the compound’s potency.

Biochemical Pathways

Spontaneous hydrolysis of similar trifluoromethylphenols to a quinone methide and subsequent protein alkylation has been reported .

Result of Action

It’s suggested that similar molecules with a -cf3 group can enhance drug potency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-3-(trifluoromethyl)phenol. For instance, it’s recommended to use this compound only outdoors or in a well-ventilated area . Furthermore, it’s important to avoid release to the environment .

Eigenschaften

IUPAC Name |

4-methyl-3-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(12)4-7(5)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYUSFELHBJJWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-(trifluoromethyl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

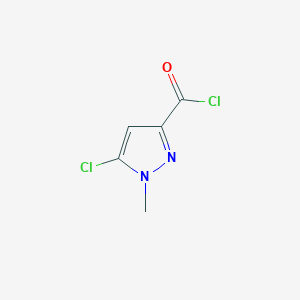

![5-ethyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3073390.png)